molecular formula C6H5ClIN B1419634 2-Chloro-3-iodo-4-methylpyridine CAS No. 926922-28-3

2-Chloro-3-iodo-4-methylpyridine

Cat. No. B1419634
M. Wt: 253.47 g/mol
InChI Key: ZWXCPWVRUTYWCA-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-4-methylpyridine is a compound with the molecular formula C6H5ClIN . It reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular weight of 2-Chloro-3-iodo-4-methylpyridine is 253.47 . The compound has a solid physical state at 20 degrees Celsius .


Physical And Chemical Properties Analysis

2-Chloro-3-iodo-4-methylpyridine is a solid at 20 degrees Celsius . It has a molecular weight of 253.47 . The compound should be stored under inert gas and is sensitive to light and air .

Scientific Research Applications

Halogen Exchange Reactions

2-Chloro-3-iodo-4-methylpyridine is used in halogen exchange reactions, a process vital for modifying the halogen atoms in pyridine compounds. This modification is crucial for the synthesis of different derivatives that have applications in pharmaceuticals and agrochemicals. For example, the halogen/halogen displacement technique allows for the conversion of chloropyridines into their corresponding iodo compounds, which are key intermediates in various synthesis processes (Schlosser & Cottet, 2002).

Synthesis of Organic Compounds

The compound serves as an important intermediate in the synthesis of complex organic molecules. For instance, its reactivity and structural features are exploited in the preparation of compounds with potential pharmacological activities. The synthesis processes often involve multiple steps, including condensation, cyclization, and halogenation, to achieve the desired product with high purity and yield. This demonstrates the compound's versatility and importance in organic synthesis (Fan, 2008).

Structural and Vibrational Analysis

Research on 2-Chloro-3-iodo-4-methylpyridine also encompasses studies on its molecular structure, vibrational properties, and electronic characteristics. These investigations provide insights into the compound's stability, reactivity, and potential applications. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the compound's molecular geometry, electronic distribution, and intermolecular interactions, which are crucial for understanding its behavior in various chemical reactions (Velraj, Soundharam, & Sridevi, 2015).

Water Oxidation Catalysis

Another intriguing application of related compounds involves their role in catalyzing water oxidation. Research in this area explores the use of metal complexes with pyridine ligands, including derivatives of 2-Chloro-3-iodo-4-methylpyridine, as catalysts in water oxidation reactions. These studies aim to understand the mechanistic aspects of the catalytic process and improve the efficiency of water splitting, which is fundamental for sustainable energy production (Kaveevivitchai et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Chloro-3-iodo-4-methylpyridine are not mentioned in the search results, it’s worth noting that many novel applications of trifluoromethylpyridines are expected to be discovered in the future .

properties

IUPAC Name

2-chloro-3-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXCPWVRUTYWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668235
Record name 2-Chloro-3-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-iodo-4-methylpyridine

CAS RN

926922-28-3
Record name 2-Chloro-3-iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-methylpyridin-3-amine (1.0 g, 7.0 mmol) and concentrated hydrochloric acid (4.4 mL) was cooled to 0° C. and a solution of sodium nitrite (0.5 g, 7.5 mmol) in water (8 mL) was added dropwise. The mixture was stirred for 1 hour at 0° C. and then was added dropwise to a stirred solution of potassium iodide (1.6 g, 9.6 mmol) in water (9 mL). The mixture was warmed to ambient temperature and stirred overnight. The mixture was extracted with diethyl ether and the organic phase was washed with aqueous sodium thiosulphate, brine, dried (MgSO4) and evaporated in vacuo. The crude product was recrystallized from hexane to give the title compound (0.88 g, 47%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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